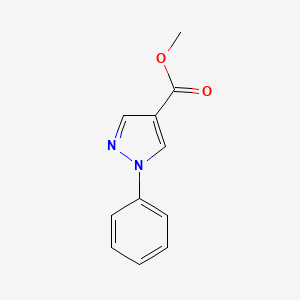

methyl 1-phenyl-1H-pyrazole-4-carboxylate

Overview

Description

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out under reflux conditions in ethanol, followed by basic hydrolysis to yield the corresponding acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce halogenated pyrazoles .

Scientific Research Applications

Methyl 1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 1-phenyl-1H-pyrazole-4-carboxylate include:

- Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

- 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .

Biological Activity

Methyl 1-phenyl-1H-pyrazole-4-carboxylate (MPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

MPPC is characterized by its pyrazole ring structure, which is known for conferring various pharmacological properties. The molecular formula is , and it features a carboxylate group that enhances its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of MPPC and its derivatives. For instance, a study demonstrated that compounds derived from pyrazole scaffolds exhibit significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer) cells.

Research Findings

- Inhibition of Cancer Cell Proliferation : Compounds related to MPPC showed IC50 values ranging from 11 µM to 49 µM against MCF-7 cells, indicating potent inhibitory effects on cell proliferation .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways, such as glycogen synthase kinase (GSK) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Cytotoxicity of MPPC Derivatives Against MCF-7 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 10e | 11 | GSK inhibitor |

| 10d | 12 | CDK inhibitor |

| 10c | 25 | EGFR inhibitor |

| 10a | 49 | Induces apoptosis |

Antimicrobial Activity

MPPC has also been evaluated for its antimicrobial properties. A series of studies indicated that pyrazole derivatives exhibit significant antibacterial activity against various pathogens.

Research Findings

- Broad-Spectrum Activity : MPPC derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 4 µg/mL .

- Comparison with Standard Antibiotics : Some derivatives exhibited antibacterial potency comparable to ciprofloxacin, a widely used antibiotic .

Table 2: Antibacterial Activity of MPPC Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4d | 4 | Staphylococcus aureus |

| 4k | 2 | Listeria monocytogenes |

| 4a | 16 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory potential of MPPC has been explored through various in vitro studies. Pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines.

Research Findings

- Cytokine Inhibition : Compounds derived from MPPC were found to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses, with efficacy comparable to standard anti-inflammatory drugs like dexamethasone .

Table 3: Inhibitory Effects on Cytokines

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76% | 86% |

| Compound B | 61% | 75% |

Properties

IUPAC Name |

methyl 1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBAYDFXUVGRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356632 | |

| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7188-96-7 | |

| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.